Lipomycin
Description
Origin and Isolation of Lipomycin Producing Microorganisms
This compound was originally isolated from the gram-positive bacterium Streptomyces aureofaciens. Specifically, the strain Streptomyces aureofaciens Tü117 has been identified as a producer of α-lipomycin. medchemexpress.comresearchgate.netnih.gov Actinomycetes, the group to which Streptomyces belongs, are well-known for their ability to produce a vast array of bioactive secondary metabolites, including antibiotics. ekb.eg While Streptomyces species are commonly found in terrestrial environments, marine actinomycetes have also been explored as potential sources of novel natural products, including anti-inflammatory and antibacterial compounds like saphenic acid and this compound. ekb.eg
The isolation process typically involves culturing the producing microorganism under specific conditions that favor the production of the compound. Following fermentation, the compound is extracted from the culture broth or mycelium using various chromatographic techniques to purify it.
Classification and Structural Relationship of this compound Congeners
This compound is classified as an acyclic polyene antibiotic. medchemexpress.comresearchgate.net Its chemical structure features a polyene chain and a tetramic acid ring. researchgate.netnih.gov The most studied form is α-lipomycin. medchemexpress.comresearchgate.netnih.govglpbio.comscbt.comcaymanchem.combiomol.comscbt.commedchemexpress.com
A key structural feature of α-lipomycin is the presence of a 2,6-dideoxy-β-D-ribo-hexopyranosyl group attached to the polyketide chain. glpbio.combiomol.com This glycosidic linkage distinguishes it structurally. α-Lipomycin is described as the glycoside form of β-lipomycin. glpbio.comcaymanchem.combiomol.com
While the search results primarily focus on α-lipomycin, the mention of β-lipomycin as its aglycone form implies a structural relationship where β-lipomycin lacks the sugar moiety present in α-lipomycin. glpbio.comcaymanchem.combiomol.com The biosynthetic gene cluster responsible for α-lipomycin production in S. aureofaciens Tü117 has been characterized, revealing a type I polyketide synthase (PKS) system. researchgate.netnih.gov This PKS system is central to the assembly of the polyketide backbone of this compound. nih.gov
Research into the this compound PKS has also explored its starter unit selectivity. While in vivo the this compound PKS primarily initiates biosynthesis with isobutyryl-CoA, in vitro studies have shown it can accept a variety of other branched fatty acyl-CoAs. nih.gov This promiscuity in starter unit selection can potentially lead to the biosynthesis of this compound congeners with variations in the initial part of the polyketide chain. nih.govcore.ac.uk
The structural complexity of this compound and its congeners, particularly the combination of a polyene system with a tetramic acid, makes them interesting targets for studying natural product biosynthesis and potentially for the development of new antimicrobial agents. The acyclic nature of this compound's polyene chain is notable, as many well-known polyene antibiotics like nystatin (B1677061) and amphotericin are cyclic and primarily target fungi by interacting with membrane sterols. researchgate.netnih.gov In contrast, α-lipomycin exhibits activity against Gram-positive bacteria but not against fungi or yeasts, suggesting a different mechanism of action. researchgate.netnih.govglpbio.comcaymanchem.combiomol.com
While specific detailed structural information and research findings on a wide range of this compound congeners were not extensively detailed in the search results beyond the relationship between α- and β-lipomycin and the potential for variations based on PKS starter unit flexibility, the study of related polyketides and tetramic acid-containing compounds provides context for the potential diversity of this compound structures. For example, studies on other polyketides and tetramic acids highlight variations in glycosylation, methylation, and the polyketide chain length and modifications, which could be mirrored in this compound congeners. mdpi.com
Based on the available information, a summary of the key characteristics of α-lipomycin can be presented in a table:
| Characteristic | Detail | Source |
| Producing Organism | Streptomyces aureofaciens Tü117 | medchemexpress.comresearchgate.netnih.gov |
| Chemical Class | Acyclic Polyene Antibiotic, Pentaenone Tetramic Acid | medchemexpress.comresearchgate.netscbt.com |
| Molecular Formula | C₃₂H₄₅NO₉ | medchemexpress.comscbt.comcaymanchem.combiomol.comscbt.com |
| Molecular Weight | 587.70 | medchemexpress.comscbt.comcaymanchem.combiomol.comscbt.com |
| Activity | Potent activity against Gram-positive bacteria; no activity vs fungi/yeasts | researchgate.netnih.govglpbio.comcaymanchem.combiomol.comscbt.com |
| Structural Features | Pentaene system, Tetramic acid moiety, 2,6-dideoxy-β-D-ribo-hexopyranosyl group | researchgate.netnih.govglpbio.combiomol.com |
| Relationship to β-lipomycin | Glycoside form of β-lipomycin | glpbio.comcaymanchem.combiomol.com |
Further research findings indicate that the biosynthesis of α-lipomycin involves a complex gene cluster (lip gene cluster) containing 22 open reading frames (ORFs) related to biosynthesis. nih.gov The central element is a four-multifunctional protein type I PKS system with eight modules. nih.gov Studies involving mutational analysis of genes within this cluster have provided insights into the biosynthetic pathway. nih.gov The loading acyltransferase (AT) domain of the this compound PKS has been a subject of study, showing similarity to the avermectin (B7782182) loading AT and exhibiting broad starter unit selectivity in vitro. researchgate.netnih.gov This characteristic of the loading AT domain suggests a potential for generating structural diversity in this compound and its analogs through biosynthetic engineering approaches. nih.govcore.ac.uk
| Gene/Region | Proposed Function in this compound Biosynthesis | Source |
| lip gene cluster | Encodes enzymes for α-lipomycin biosynthesis | nih.gov |
| PKS locus | Encodes the core polyketide synthase | nih.gov |
| LipPks1 | Contains loading didomain and module 1 | researchgate.net |
| Loading AT domain (LipPks1) | Initiates polyketide chain synthesis, shows broad in vitro selectivity | researchgate.netnih.gov |
| lipX2 | Gene encoding a free-standing TE-like enzyme (Dieckmann cyclase) involved in tetramic acid formation | researchgate.net |
The study of this compound and its biosynthesis provides valuable insights into the mechanisms by which microorganisms produce structurally diverse natural products. The characterization of the this compound biosynthetic gene cluster and the enzymatic activities involved lays the groundwork for potential future work in combinatorial biosynthesis to generate novel this compound analogs with altered properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H45NO9 |
|---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
3-[(4E)-4-[(2E,4E,6E,8E,10E)-13-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-10,12,14-trimethylpentadeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid |
InChI |
InChI=1S/C32H45NO9/c1-19(2)31(42-27-18-25(35)29(38)22(5)41-27)21(4)17-20(3)13-11-9-7-8-10-12-14-24(34)28-30(39)23(15-16-26(36)37)33(6)32(28)40/h7-14,17,19,21-23,25,27,29,31,34-35,38H,15-16,18H2,1-6H3,(H,36,37)/b9-7+,10-8+,13-11+,14-12+,20-17+,28-24+/t21?,22-,23?,25+,27+,29-,31?/m1/s1 |
InChI Key |
BRPRNHPFSOESDI-WTYFYQQMSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)OC(C(C)C)C(C)/C=C(\C)/C=C/C=C/C=C/C=C/C(=C\2/C(=O)C(N(C2=O)C)CCC(=O)O)/O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O |
Origin of Product |
United States |
Elucidation of the Lipomycin Biosynthetic Pathway
Genomic Organization of the Lipomycin Biosynthetic Gene Cluster
The lip gene cluster spans a significant region of the Streptomyces aureofaciens genome. DNA sequence analysis of a 74-kb region revealed the presence of numerous open reading frames (ORFs) associated with this compound production. nih.govnih.gov
Identification and Characterization of Open Reading Frames
Within the 74-kb region analyzed, 28 complete ORFs were identified, with 22 of these directly implicated in the this compound biosynthetic pathway. nih.govnih.gov These ORFs encode the enzymatic machinery, regulatory elements, and transport proteins necessary for this compound biosynthesis and export. nih.govnih.gov
Here is a table summarizing some key ORFs identified within the lip gene cluster:
| ORF Name | Putative Function |
| lipPks1 | Polyketide Synthase (Loading module and Module 1) |
| lipPks2 | Polyketide Synthase (Extension modules) |
| lipPks3 | Polyketide Synthase (Extension modules) |
| lipPks4 | Polyketide Synthase (Extension modules) |
| lipNrps | Nonribosomal Peptide Synthetase |
| lipMt | Methyltransferase |
| lipDig1 | Deoxysugar biosynthesis |
| lipDig2 | Deoxysugar biosynthesis |
| lipDig3 | Deoxysugar biosynthesis |
| lipDig4 | Deoxysugar biosynthesis |
| lipDig5 | Deoxysugar biosynthesis |
| lipGtf | Glycosyltransferase |
| lipTe | Thioesterase |
| lipX2 | Dieckmann cyclase |
| lipReg1 | Regulatory protein |
| lipReg2 | Regulatory protein |
| lipReg3 | Regulatory protein |
| lipReg4 | Regulatory protein |
| lipX1 | Regulatory protein (unknown mode of action) |
| lipEx1 | Export protein |
| lipX3 | Unknown function |
| lipX4 | Unknown function |
Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase Architecture
Central to the lip gene cluster is a locus encoding a polyketide synthase (PKS) system. nih.govnih.gov This system is organized into an eight-module assembly line, comprised of four multifunctional proteins: LipPks1, LipPks2, LipPks3, and LipPks4. nih.govnih.govasm.org The presence of an ORF showing homology to nonribosomal peptide synthetases (NRPS) genes, designated lipNrps, indicates that α-lipomycin is a hybrid peptide-polyketide natural product. nih.govnih.gov This hybrid architecture is characteristic of complex natural products that combine features of both polyketides and peptides. nih.govfrontiersin.org The PKS component is responsible for the synthesis of the polyene chain, while the NRPS component is involved in the formation of the tetramic acid moiety. nih.govchemfaces.com
Mechanistic Enzymology of Polyketide Synthase Modules
The polyketide portion of this compound is assembled by a type I modular PKS. researchgate.netasm.orgnih.gov These large multienzymes function in an assembly-line fashion, with each module catalyzing a specific round of chain elongation and modification. asm.orgnih.govbeilstein-journals.org
Substrate Specificity of Loading Domains
The biosynthesis of the polyketide chain is initiated by a loading module, which selects and incorporates the first building block, known as the starter unit. asm.orgnih.gov In the case of this compound, the loading module is part of the LipPks1 protein. asm.org Based on the structure of α-lipomycin, isobutyryl-CoA was expected to be the starter unit. asm.org Experimental studies have confirmed that the acyltransferase (AT) domain of the LipPks1 loading module exhibits broad substrate specificity, accepting several different acyl-CoAs, including isobutyryl-CoA, as starter substrates. asm.orgacs.org This broad specificity suggests a degree of flexibility in the initial step of this compound biosynthesis. acs.org
Here is a table illustrating the relative acceptance of different starter substrates by the LipPks1 loading AT domain:
| Substrate | Relative Acceptance |
| Isobutyryl-CoA | High |
| Propionyl-CoA | Accepted |
| Isovaleryl-CoA | Accepted |
| 2-Methylbutyryl-CoA | Accepted |
| Acetyl-CoA | Not observed |
Note: Relative acceptance is based on experimental findings regarding product formation. researchgate.netacs.org
Catalytic Mechanisms of Iterative Polyketide Assembly
Following the loading module, the growing polyketide chain is elongated through a series of iterative steps catalyzed by the extension modules of LipPks1, LipPks2, LipPks3, and LipPks4. nih.govasm.org Each extension module typically contains a set of catalytic domains, including a ketosynthase (KS) domain, an acyltransferase (AT) domain, and an acyl carrier protein (ACP) domain, along with potential modifying domains such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER). asm.orgnih.govwikipedia.org
In the this compound PKS, the extension modules catalyze the condensation of malonyl-CoA or methylmalonyl-CoA extender units onto the growing chain. asm.org The substrate specificity of the AT domains within these modules determines which extender unit is incorporated. asm.org Specifically, AT domains of modules I and II are reported to incorporate methylmalonyl-CoA, while the AT domains of modules III to VII incorporate malonyl-CoA. asm.org
The iterative assembly process involves the transfer of the growing polyketide chain from the ACP of the preceding module to the KS domain of the current module. nih.govbeilstein-journals.org The AT domain of the current module then loads an extender unit onto its cognate ACP. nih.govwikipedia.org The KS domain catalyzes a decarboxylative Claisen condensation between the polyketide chain and the extender unit. nih.govwikipedia.org The resulting β-keto intermediate can then be further modified by optional domains like KR, DH, and ER, leading to the diverse functionalities observed in the final this compound structure. asm.orgwikipedia.org The presence and activity of these domains in each module dictate the reduction state and presence of double bonds in the polyketide chain. For instance, the repeated presence of KS, AT, DH, KR, and ACP domains in modules II through VI accounts for the five double bonds in the this compound molecule. nih.gov Module I, lacking a DH domain but possessing KS, AT, KR, and ACP domains, likely performs the first extension reaction. asm.org Module VII, with KS, AT, KR, and ACP domains, represents the final extension module. nih.gov
Contributions of Nonribosomal Peptide Synthetase Domains
The nonribosomal peptide synthetase (NRPS) component, encoded by lipNrps, plays a crucial role in the biosynthesis of the tetramic acid moiety of this compound. nih.govnih.govsecondarymetabolites.org NRPS enzymes assemble peptides from amino acid precursors in a template-independent manner, utilizing a series of modules, each typically containing adenylation (A), thiolation (T or PCP), and condensation (C) domains. frontiersin.orgbiorxiv.orgmdpi.com
While specific details on the individual domains within LipNrps and their precise roles in this compound biosynthesis are less extensively documented compared to the PKS modules in the provided search results, the presence of the NRPS gene is essential for this compound production, as demonstrated by mutational analysis. nih.gov The NRPS is responsible for activating and incorporating the amino acid precursor(s) that form the pyrrolidinedione ring system of the tetramic acid. The methyltransferase gene lipMt is also essential, indicating that N-methylation of a precursor, likely glutamic acid, is required for β-lipomycin production. nih.gov The tetramic acid moiety is formed through a cyclization reaction, and a gene (lipX2) showing homology to Dieckmann cyclases has been implicated in the biosynthesis of the tetramic acid scaffold in related compounds and is likely involved in this compound biosynthesis as well. chemfaces.comresearchgate.net
The interaction between the PKS and NRPS systems is critical for the formation of the hybrid this compound structure. nih.govfrontiersin.org While the precise mechanism of how the polyketide chain is transferred from the PKS to the NRPS for linkage to the peptide-derived moiety is not explicitly detailed in the provided information, such interactions are known to occur in the biosynthesis of other hybrid natural products. nih.govfrontiersin.org The final release of the completed this compound molecule from the biosynthetic machinery may involve a thioesterase (TE) domain, although a dedicated releasing domain at the C-terminus of the PKS-NRPS system was not identified in initial studies, suggesting the involvement of a different release mechanism or a TE domain located elsewhere. nih.govresearchgate.netrsc.org
Post-Polyketide Synthase and Nonribosomal Peptide Synthetase Tailoring Modifications
Following the assembly of the main polyketide-peptide backbone by the PKS-NRPS machinery, several tailoring modifications occur to yield the mature this compound molecule. These modifications are crucial for the final structure and biological activity of the compound.
Glycosylation Reactions and Sugar Moiety Attachment
This compound contains a deoxy sugar moiety, specifically D-digitoxose. nih.govnih.gov The lip gene cluster includes genes responsible for the formation and attachment of this sugar. nih.govnih.gov The biosynthesis of D-digitoxose involves specific enzymes, such as LipDig4, which catalyzes the C-4 ketoreduction of a precursor molecule (compound 64 in the referenced literature) to produce TDP-D-digitoxose. nih.gov This activated sugar is then attached to the this compound aglycone (β-lipomycin) via a glycosylation reaction, likely catalyzed by a glycosyltransferase encoded within the cluster. nih.govnih.gov
Methyltransferase Activities in Biosynthetic Maturation
Methyltransferase activities play a role in the biosynthetic maturation of this compound. The lip gene cluster contains an ORF, lipMt, which shows homology to O-methyltransferases. researchgate.netnih.gov This enzyme is believed to be responsible for a methylation step in the pathway. researchgate.netnih.gov Studies on related tetramic acid antibiotics, such as streptolydigin (B611037), have also highlighted the importance of methyltransferases in tailoring modifications, and inactivation of the corresponding methyltransferase gene (slgM) in Streptomyces lydicus resulted in the abolition of streptolydigin production, similar to the effect observed with lipMt inactivation in S. aureofaciens. core.ac.uk The LipMt protein contains a conserved motif site for S-adenosylmethionine (SAM) binding, which is characteristic of SAM-dependent methyltransferases. nih.gov
Tetramic Acid Ring Formation via Dieckmann Cyclization
A key structural feature of this compound is the tetramic acid (pyrrolidine-2,4-dione) moiety. nih.govresearchgate.net The formation of this ring system in bacterial tetramates, including this compound, typically occurs via a Dieckmann cyclization. researchgate.netnih.gov This reaction is often catalyzed by a trans-acting thioesterase-like enzyme or an atypical C-terminal thioesterase domain. researchgate.netnih.gov In the case of α-lipomycin, the lip gene cluster contains a gene, lipX2, which encodes a free-standing thioesterase-like enzyme. researchgate.netnih.govnih.gov Research suggests that LipX2 belongs to a family of Dieckmann cyclases that are essential for the formation of tetramic acid and pyridone scaffolds in various natural products. nih.govresearchgate.net Biochemical analysis with substrate mimics has provided evidence for the Dieckmann cyclase activity of LipX2. researchgate.net
Precursor Biosynthesis and Incorporation Mechanisms
The biosynthesis of this compound requires specific precursor molecules that are incorporated into the growing polyketide-peptide chain by the PKS and NRPS enzymes. The PKS system is responsible for incorporating extender units, typically derived from malonyl-CoA and methylmalonyl-CoA. rsc.orgnih.gov The LipPks1 subunit is believed to initiate the polyketide chain using a starter unit, potentially isobutyryl-CoA, followed by elongation with methylmalonyl-CoA. acs.org Studies investigating the substrate specificity of the LipPks1 loading didomain have shown it can utilize various acyl-CoA substrates. acs.orgosti.gov
The NRPS module (LipNrps) is responsible for incorporating an amino acid or amino acid-like precursor, which is essential for the formation of the tetramic acid moiety. nih.govresearchgate.netnih.gov LipNrps interacts with LipPks4 to channel the polyketide intermediate from the PKS to the NRPS module. nih.gov While the specific amino acid incorporated into this compound's tetramic acid is not explicitly detailed in the provided snippets, the general mechanism involves the activation of an amino acid by the NRPS adenylation (A) domain and its subsequent tethering to the thiolation (T) domain before condensation with the polyketide chain. researchgate.netcirad.frrsc.org The broad substrate specificity observed in some PKS systems, including the this compound PKS, suggests potential flexibility in precursor incorporation. researchgate.netacs.orgosti.gov
Furthermore, the biosynthesis of the D-digitoxose sugar moiety requires specific enzymatic steps to convert primary metabolites into the activated sugar precursor (TDP-D-digitoxose) that is then attached to the aglycone. nih.govnih.gov Enzymes involved in deoxysugar biosynthesis are encoded within the lip cluster or elsewhere in the Streptomyces aureofaciens genome. nih.govasm.orgacs.org
Table 1: Key Enzymes and Genes in this compound Biosynthesis
| Enzyme/Gene | Proposed Function | Associated Process |
| LipPks1-4 | Polyketide Synthase subunits | Polyketide chain assembly |
| LipNrps | Nonribosomal Peptide Synthetase | Amino acid incorporation, hybrid backbone formation |
| LipDig4 | Enzyme involved in D-digitoxose biosynthesis | C-4 ketoreduction in sugar formation |
| lipMt | Methyltransferase | Methylation tailoring modification |
| lipX2 | Dieckmann Cyclase (Thioesterase-like) | Tetramic acid ring formation |
| lip genes | Genes within the this compound biosynthetic cluster | Encoding biosynthetic machinery and regulators |
Table 2: this compound Biosynthetic Pathway Features
| Feature | Description |
| Producing Organism | Streptomyces aureofaciens Tü117 |
| Compound Type | Acyclic polyene tetramic acid antibiotic, Hybrid PKS-NRPS natural product |
| Core Biosynthetic Machinery | Type I PKS (4 subunits), NRPS |
| Tailoring Modifications | Glycosylation (D-digitoxose), Methylation, Tetramic acid ring formation |
| Tetramic Acid Formation | Dieckmann Cyclization catalyzed by LipX2 (TE-like) |
| Associated Sugar | D-digitoxose |
| Biosynthetic Gene Cluster | lip gene cluster (approx. 74 kb, 22 biosynthesis ORFs) |
Molecular Regulation of Lipomycin Biosynthesis
Identification of Pathway-Specific Regulatory Genes
Analysis of the α-lipomycin biosynthesis gene cluster in Streptomyces aureofaciens Tü117 has led to the identification of several putative regulatory genes. These genes are often clustered together within the biosynthetic gene cluster. Five such putative regulatory genes, lipReg1-4 and lipX1, have been identified in the α-lipomycin cluster. researchgate.net These genes encode components that are believed to be involved in the regulatory mechanisms governing lipomycin production. researchgate.net
Genetic Engineering Strategies for Biosynthetic Pathway Regulation
Genetic engineering approaches are employed to manipulate the regulatory pathways controlling this compound biosynthesis with the aim of improving production yields or generating novel derivatives. Overexpression of positive pathway-specific regulators is a common strategy to enhance the transcription of structural genes involved in antibiotic production. nih.gov
Another strategy involves manipulating pathway-specific repressors. Inactivating these repressors can also lead to increased antibiotic production. nih.gov The promoter of the cluster-situated regulatory gene lipReg4 is thought to integrate signals from most other regulatory elements, suggesting it is a key target for genetic manipulation to influence this compound production. researchgate.netresearchgate.net
Impact of Global Regulators on this compound Production
Global regulatory genes are located outside the biosynthetic gene cluster and exert broad, pleiotropic control over various cellular processes, including morphological differentiation and the production of multiple secondary metabolites. ewha.ac.krnih.gov These regulators can indirectly influence this compound biosynthesis as part of the larger regulatory network in Streptomyces. ewha.ac.kr
While specific global regulators directly controlling this compound production are not as extensively detailed as pathway-specific ones in the provided information, it is understood that the production of antibiotics in streptomycetes is governed by an extensive network of regulators, including global ones. researchgate.netnih.govresearchgate.net The effect of a global regulator can depend on its position within this hierarchical network and may sometimes have unpredictable outcomes on secondary metabolite production. nih.gov For instance, the global regulator DasR has been shown to upregulate the expression of certain genes in other biosynthetic pathways in Streptomyces. researchgate.net
Regulatory Genes Identified in this compound Biosynthesis
| Gene Name | Putative Function / Type of Regulator | Location | Noted Role in Regulation |
| lipReg1 | Putative Two-Component System Component (Response Regulator) | Within lip gene cluster | Indirectly influences α-lipomycin production via LipReg4 researchgate.netnih.gov |
| lipReg2 | Putative Two-Component System Component (Sensor Kinase) | Within lip gene cluster | Indirectly influences α-lipomycin production via LipReg4 researchgate.netnih.gov |
| lipReg3 | MarR-type Regulator | Within lip gene cluster | Controls this compound export, inactivation increases production nih.gov |
| lipReg4 | Pathway-Specific Regulator | Within lip gene cluster | Positively regulates expression of α-lipomycin biosynthetic genes and production; believed to integrate regulatory signals researchgate.netresearchgate.netresearchgate.net |
| lipX1 | Putative Regulator | Within lip gene cluster | Unknown mode of action researchgate.netresearchgate.net |
| DasR | Global Regulator | Outside lip gene cluster | Known to upregulate genes in other Streptomyces pathways researchgate.net |
Note: The information on DasR's direct impact on this compound specifically is not explicitly detailed in the provided snippets, but its role as a global regulator in Streptomyces suggests a potential indirect influence.
Mechanisms of Biological Activity of Lipomycin
Spectrum of Antimicrobial Activity and Differential Selectivity
Lipomycin demonstrates potent antibacterial activity, specifically against Gram-positive bacteria. bioaustralis.comnih.gov Research indicates that it has no activity against fungi, including yeasts, or Gram-negative bacteria. bioaustralis.comnih.gov This differential selectivity is noteworthy, especially when compared to other polyene antibiotics like nystatin (B1677061) and amphotericin, which typically target fungal membranes by interacting with sterols. nih.gov The activity of this compound against Gram-positive bacteria has been determined using methods such as agar (B569324) plate diffusion assays and microdilution according to CLSI guidelines. nih.gov
Table 1: Antimicrobial Activity of α-Lipomycin Against Gram-Positive Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/ml) |
| Bacillus subtilis | 8 - 32 |
| Staphylococci species | 8 - 32 |
| Streptococci species | 8 - 32 |
| Enterococci species | 8 - 32 |
Note: Data compiled from research findings on α-lipomycin activity. nih.gov
Cellular and Molecular Mechanisms of Action
The mechanism by which this compound exerts its antibacterial effects involves disruption of cellular processes, potentially through interactions with membranes and other cellular components. bioaustralis.comnih.gov
Interactions with Biological Membranes and Lipid Components
The antibiotic activity of this compound is reported to be antagonized by certain lipids, including lecithin (B1663433) and some sterols. bioaustralis.comnih.gov This suggests that this compound's mechanism of action involves alterations of the bacterial cell membrane. bioaustralis.com Biological membranes are composed of lipid bilayers, along with embedded proteins and carbohydrates. mdpi.comuvigo.es The diverse composition and organization of lipids, such as phospholipids, sterols, and glycolipids, significantly influence membrane fluidity, thickness, charge, and the function of membrane proteins. uvigo.esnih.govfrontiersin.org Interactions between antimicrobial peptides and bacterial membranes often involve the accumulation of cationic peptides in the external leaflet, leading to pore formation. openaccessjournals.com The differential lipid composition between bacterial and eukaryotic membranes, particularly the presence of negatively charged lipids on the surface of microbial membranes, contributes to the selectivity of some antimicrobial agents. openaccessjournals.com
Consequences for Cellular Integrity and Function
Disruption of biological membranes can have significant consequences for cellular integrity and function. researchgate.net Agents that compromise cell membrane integrity can lead to the release of intracellular components and ultimately cell death. researchgate.net Maintaining cell wall integrity (CWI) is crucial for bacterial survival, and mechanisms exist to monitor and adapt to changes in cell wall and membrane status. mdpi.comnih.gov Perturbations in membrane lipid composition or integrity can affect essential cellular activities and pathways. nih.gov While specific detailed consequences of this compound's interaction with bacterial membranes are not extensively described in the provided information, the antagonism by lipids points towards membrane disruption as a key aspect of its mechanism. bioaustralis.comnih.gov
Enzyme Inhibition Profiles
Research into the biosynthesis of this compound has provided insights into the enzymes involved in its production, particularly polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). nih.govnih.govpnas.org Studies have also investigated the substrate specificity of these enzymes. researchgate.netnih.gov
Investigated Enzyme Targets
The biosynthesis of this compound involves a hybrid PKS-NRPS system. nih.govpnas.org Specifically, a polyketide synthase locus encoding an eight-module system and an ORF showing homology to nonribosomal peptide synthetases have been identified in the this compound biosynthetic gene cluster from Streptomyces aureofaciens. nih.gov Investigations into the substrate specificity of LipPks1, a polyketide synthase subunit involved in this compound biosynthesis, have shown that it can accept several different acyl-CoAs as starter substrates, including isobutyryl-CoA. researchgate.netnih.gov However, no product was observed with acetyl-CoA. nih.gov This indicates a broad substrate specificity for LipPks1. researchgate.netnih.gov
Potential for Eukaryotic Translation Initiation Factor 4E (eIF4E) Interaction
While the primary reported biological activity of this compound is antibacterial bioaustralis.comnih.gov, some natural products, including those with tetramic acid structures, have been highlighted for their potential as protein-protein interaction inhibitors. researchgate.net Eukaryotic translation initiation factor 4E (eIF4E) is a protein that plays a central role in initiating protein synthesis by binding to the 5'-cap structure of mRNA. wikipedia.orgfrontiersin.orgscirp.org It interacts with other proteins, such as eIF4G and eIF4E binding proteins (4E-BPs), to regulate translation. wikipedia.orgfrontiersin.orgnih.gov While the search results mention the involvement of eIF4E in various cellular processes and its interaction with different proteins wikipedia.orgfrontiersin.orgscirp.orgnih.govuniprot.org, there is no direct information in the provided snippets specifically linking this compound to an interaction with eIF4E. The potential for such an interaction would likely stem from structural similarities to other compounds known to affect eIF4E or from observed effects on protein synthesis in eukaryotic systems, neither of which is detailed in the search results regarding this compound.
Advanced Methodologies and Synthetic Biology Approaches in Lipomycin Research
Comprehensive Structural Elucidation Techniques
Determining the complete and accurate structure of complex natural products like lipomycin requires a combination of analytical techniques.
Advanced Spectroscopic Analyses
Spectroscopic methods play a primary role in the structural elucidation of natural products. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a fundamental tool for determining the carbon-hydrogen framework and identifying functional groups within the molecule. slideshare.netresearchgate.net High-field NMR magnets and cryogenic probes enhance sensitivity and resolution, allowing for the analysis of smaller sample quantities and more complex structures. nih.gov Two-dimensional NMR experiments are particularly useful for establishing connectivity and relative configurations. researchgate.netnih.gov
Mass spectrometry (MS), especially high-resolution MS, provides crucial information about the molecular weight and elemental composition of this compound, aiding in the determination of its molecular formula (C₃₂H₄₅NO₉). nih.govnih.govlehigh.edu Tandem MS (MS/MS) experiments yield fragmentation patterns that provide insights into the substructures present in the molecule. mdpi.com While MS is highly sensitive, NMR offers advantages in terms of reproducibility and quantitative analysis without the need for derivatization or separation in many cases. mdpi.comebi.ac.uk
Other spectroscopic techniques, such as UV/Vis and Infrared (IR) spectroscopy, provide complementary information about the presence of chromophores (like the polyene chain) and specific functional groups. slideshare.netnih.gov
Computational Methods for Stereochemical and Positional Assignment
While spectroscopic data provide significant structural information, determining the complete stereochemistry, particularly the absolute configuration of chiral centers, can be challenging, especially for flexible molecules. mdpi.comnih.gov Computational methods are increasingly integrated with experimental data to overcome these challenges.
Computational techniques, such as Density Functional Theory (DFT) calculations, can predict spectroscopic parameters like NMR chemical shifts and vibrational spectra (e.g., Vibrational Circular Dichroism, VCD) for different possible stereoisomers. mdpi.comnih.gov By comparing these predicted spectra with experimental data, researchers can assign the absolute configuration. mdpi.comnih.gov Statistical methods, such as the profile hidden Markov model (HMM), have also been employed in the structural assignment of this compound, particularly for deducing the configuration of secondary alcohols and adjacent methyl branches in polyketides. nih.govresearchgate.netuni-hannover.de
However, it is important to note that relying solely on bioinformatic predictions for stereochemistry requires caution, and experimental validation, such as through synthesis or crystallography, is often necessary. researchgate.net
Total Synthesis and Chemoenzymatic Approaches to Analog Generation
Total synthesis provides a definitive method for confirming proposed structures and offers a route to generate this compound and its analogues for further study. Chemoenzymatic approaches combine the power of chemical synthesis with enzymatic transformations, offering modular and potentially more efficient routes. beilstein-journals.orgthieme-connect.de
Synthetic Methodologies for this compound Congeners
The total synthesis of α- and β-lipomycin has been achieved, confirming their complex structures and the absolute configuration of their stereogenic centers. acs.orgresearchgate.netacs.orgscispace.com One synthetic approach involved sequential Stille couplings utilizing a trans,trans,trans-1,6-bis(tributylstannyl)hexa-1,3,5-triene as a key building block. scispace.com This convergent strategy allowed for the coupling of different fragments to construct the polyene chain. scispace.com A Dieckmann condensation was then employed to form the polyenoyltetramic acid moiety. researchgate.netscispace.com
These synthetic efforts not only validated the structural assignments but also provided access to this compound and its aglycon, β-lipomycin, enabling further biological evaluation and potentially serving as a platform for generating synthetic congeners with modified structures. nih.govresearchgate.netscispace.com
Chemoenzymatic Synthesis of Biosynthetic Intermediates
Chemoenzymatic synthesis combines chemical steps with enzymatic reactions to synthesize complex molecules or their intermediates. This approach can leverage the high specificity and efficiency of enzymes for particular transformations that are challenging to achieve through purely chemical means.
While specific details on the chemoenzymatic synthesis of this compound biosynthetic intermediates were not extensively detailed in the search results, the general principles of this approach are relevant. Chemoenzymatic strategies have been successfully applied to the synthesis of other natural products and their intermediates, often utilizing enzymes like thioesterases (TEs) for macrocyclization or other tailoring enzymes. beilstein-journals.orgthieme-connect.demdpi.com The biosynthetic pathway of this compound involves a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system, which includes various enzymatic domains responsible for chain elongation and modification. nih.govresearchgate.net Chemoenzymatic approaches could potentially be used to synthesize specific polyketide or tetramic acid intermediates, or to introduce specific modifications, by employing isolated or engineered enzymes from the this compound biosynthetic pathway in conjunction with chemically synthesized precursors. researchgate.net
Biosynthetic Pathway Engineering for Novel Analogues
Understanding the biosynthetic pathway of this compound provides opportunities for engineering the producing organism (Streptomyces aureofaciens) to generate novel analogues through genetic manipulation. The this compound biosynthetic gene cluster (lip gene cluster) has been cloned and characterized, revealing the genes encoding the PKS and NRPS machinery responsible for its production. nih.gov
Biosynthetic pathway engineering involves modifying the genes within the cluster or introducing heterologous genes to alter the structure of the final product. isomerase.co.ukfrontiersin.org For example, modifying the PKS modules can lead to changes in the polyketide chain length, the degree of reduction, or the incorporation of different starter or extender units. frontiersin.orgnih.gov The this compound PKS loading module has shown some promiscuity in accepting different branched fatty acyl-CoAs as starter units in vitro, suggesting a potential avenue for generating analogues with modified polyene chains through precursor-directed biosynthesis or engineering of the loading module. nih.gov
Modular Manipulation of Polyketide Synthase Systems for Diversification
Modular polyketide synthases are large, multi-domain enzymes where each module is responsible for a specific step in chain elongation, involving the condensation of an extender unit and optional reductive modifications. researchgate.netbeilstein-journals.orgacs.org This modularity allows for potential manipulation, such as domain swapping or modification, to alter the structure of the resulting polyketide. researchgate.netbeilstein-journals.org
Research on the this compound PKS has explored manipulating individual modules to produce different molecules. For instance, investigations have focused on engineering the first module of the this compound PKS (LipPks1). researchgate.netbiorxiv.org By introducing a thioesterase (TE) domain, researchers were able to produce 3-hydroxy acids. researchgate.netbiorxiv.org Knocking out the ketoreductase (KR) domain and swapping the acyltransferase (AT) domain allowed for the production of short-chain ketones. researchgate.netbiorxiv.org Reductive loop (RL) exchanges were also employed to generate saturated, short-chain carboxylic acids. researchgate.netbiorxiv.org
Extending beyond single modules, studies have expanded to manipulating multi-modular systems, specifically the first two modules of the this compound PKS, to generate unnatural polyketides. researchgate.netbiorxiv.org By combining multiple PKS manipulations, such as KR knockouts, reductive loop swaps, AT swaps, and fused TE domains, researchers have aimed to produce novel biomolecules, including potential biofuels and specialty chemicals in heterologous hosts like Streptomyces albus. researchgate.netbiorxiv.org For example, producing the ethyl ketone, 4,6 dimethylheptanone, was achieved through a reductive loop exchange in LipPKS1 and ketoreductase knockouts in LipPKS2. researchgate.netacs.org
The substrate specificity of the this compound PKS loading didomain (LipPks1) has also been investigated as a means of diversification. While it was believed to primarily use isobutyryl-CoA as a starter substrate, in vitro studies with recombinant LipPks1 showed that it could accept several different acyl-CoAs, demonstrating a broad substrate specificity that could be leveraged for producing new this compound analogs. acs.orgnih.gov
Rational Design for Expanding Chemical Space
Rational design in polyketide biosynthesis involves using knowledge of PKS structure, function, and mechanisms to engineer enzymes and pathways for the production of desired molecules. The modular nature and colinearity between PKS modules and the polyketide structure facilitate this approach. researchgate.netresearchgate.netbeilstein-journals.org
Expanding the chemical space accessible through polyketide biosynthesis involves designing PKS systems that can incorporate a wider variety of starter and extender units or perform different catalytic reactions at specific positions. acs.org For this compound, understanding the substrate specificity of domains like the AT domain in LipPks1 is crucial for rational design efforts aimed at incorporating non-native building blocks. acs.orgnih.gov
Rational design strategies can involve modifying existing domains or modules, swapping domains between different PKSs, or designing hybrid PKS-NRPS systems. researchgate.netresearchgate.netbeilstein-journals.org The goal is to create engineered assembly lines that can produce molecules with designed structural variations, thereby expanding the chemical space beyond what is accessible through natural biosynthesis. researchgate.netwuxibiology.comnih.gov This approach is supported by advances in understanding PKS enzymology and the availability of genetic tools for manipulating biosynthetic gene clusters. researchgate.net
Heterologous Expression Systems for this compound Production
Heterologous expression involves producing a natural product, like this compound, in a host organism different from its native producer. This approach can offer advantages such as improved growth rates, easier genetic manipulation, and the potential for higher yields. researchgate.netnih.govfrontiersin.org For complex natural products synthesized by large enzymatic machinery like PKSs, successful heterologous expression requires transferring and expressing the entire biosynthetic gene cluster in a suitable host. researchgate.netresearchgate.net
The this compound biosynthetic gene cluster originates from Streptomyces aureofaciens. nih.gov Heterologous expression of PKS systems from Streptomyces in other hosts, such as Escherichia coli or other Streptomyces species, has been explored. researchgate.netfrontiersin.orgnih.gov Challenges in heterologous expression of PKSs include the large size of the gene clusters, the need for coordinated expression of multiple genes, and ensuring the availability of necessary precursors and cofactors in the host organism. researchgate.netnih.govresearchgate.net
Studies have investigated strategies to maximize heterologous expression of engineered Type I PKSs, including codon optimization for the chosen host and the development of specialized expression systems. nih.gov For example, a backbone excision-dependent expression (BEDEX) system has been developed to facilitate the cloning and constitutive expression of engineered PKSs in heterologous hosts like Corynebacterium glutamicum and Pseudomonas putida. nih.gov This system was applied to express codon-optimized variants of an engineered this compound PKS, and the production of an unnatural polyketide was demonstrated in these hosts. nih.gov
Metabolic Engineering Strategies for Enhanced Titer and Yield
Increasing the yield and titer of polyketides and other secondary metabolites in Streptomyces and heterologous hosts is a significant goal in metabolic engineering. researchgate.netfrontiersin.org Strategies include engineering precursor supply pathways. For instance, increasing the intracellular concentration of specific acyl-CoA starter or extender units can potentially lead to higher product titers or the production of analogs. researchgate.netresearchgate.net
Optimizing the expression of the biosynthetic gene cluster is another key strategy. This can involve using strong, constitutive, or inducible promoters to ensure high levels of transcription of the lip genes. researchgate.net Refactoring gene clusters, where native promoters are replaced with characterized synthetic promoters, can help decouple the expression of the biosynthetic pathway from complex native regulatory networks, potentially leading to increased titers. researchgate.net
Reducing metabolic burden and improving the efficiency of the host organism are also important. This might involve modifying central carbon metabolism to channel more flux towards precursor synthesis or eliminating pathways that lead to the formation of undesirable byproducts. jbei.org While specific detailed metabolic engineering strategies solely focused on enhancing native this compound titer and yield in Streptomyces aureofaciens were not extensively detailed in the search results, the principles applied to other polyketides and natural products in actinobacteria are relevant. researchgate.netfrontiersin.org These include precursor engineering, regulatory pathway manipulation, byproduct reduction, and optimization of fermentation conditions. researchgate.netfrontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
